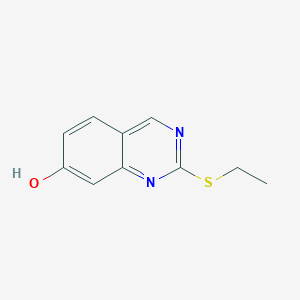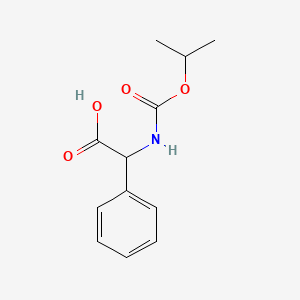
tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate: is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . This compound is known for its use in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method includes the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by the addition of the cyclopropyl group . The reaction conditions often require a metal-free environment and proceed smoothly under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the benzyloxy group.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, often in the presence of a radical initiator.
Reduction: Palladium on carbon (Pd-C) with hydrogen gas.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Benzylic alcohols or ketones.
Reduction: Deprotected amines or alcohols.
Substitution: Substituted benzyloxy derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is widely used as a protecting group for amines in peptide synthesis and other organic synthesis applications . Its stability and ease of removal make it a valuable tool in multi-step synthesis processes.
Biology and Medicine: In biological research, tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate is used to study enzyme mechanisms and protein interactions. Its ability to protect amine groups allows for selective modification of biomolecules .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of various drug intermediates and active pharmaceutical ingredients. Its role as a protecting group helps in the selective functionalization of complex molecules .
Mécanisme D'action
The mechanism of action of tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amine groups, preventing unwanted reactions during synthesis. The protecting group can be removed under acidic conditions or by catalytic hydrogenation, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness: tert-Butyl (1-(2-(benzyloxy)ethyl)cyclopropyl)carbamate is unique due to its cyclopropyl group, which imparts additional steric hindrance and stability compared to other carbamates. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are crucial .
Propriétés
Formule moléculaire |
C17H25NO3 |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
tert-butyl N-[1-(2-phenylmethoxyethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C17H25NO3/c1-16(2,3)21-15(19)18-17(9-10-17)11-12-20-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,18,19) |
Clé InChI |
QCMIAGOLQGZPRG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CC1)CCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R)-1-[2-(5-bromo-1-benzofuran-2-yl)ethyl]-2-methylpyrrolidine](/img/structure/B8314843.png)

![Propanamide, 3-bromo-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B8314860.png)




![5,6-Dihydro-4-hydroxy-3-[(2,5-dimethylphenyl)methylthio]-6-phenyl-6-(2-phenylethyl)-2H-pyran-2-one](/img/structure/B8314895.png)

